ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC16290745
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C13H17N5O2 | 
|---|---|
| Molecular Weight | 275.31 g/mol | 
| IUPAC Name | ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate | 
| Standard InChI | InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) | 
| Standard InChI Key | XFEZZQUTXFCCRQ-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3 | 
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacologically significant motifs:
- 
Piperidine ring: A six-membered heterocycle with one nitrogen atom, known for enhancing bioavailability and membrane permeability in drug candidates .
 - 
Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, ubiquitous in nucleic acids and ATP-dependent processes.
 
The ester group at the piperidine-4-position introduces hydrolytic susceptibility, enabling prodrug strategies or metabolic activation.
Table 1: Key Molecular Properties
| Property | Value | 
|---|---|
| Molecular formula | C₁₃H₁₇N₅O₂ | 
| Molecular weight | 275.31 g/mol | 
| Functional groups | Ester, tertiary amine, purine | 
Synthesis and Chemical Reactivity
Synthetic Pathways
While no published protocols explicitly describe this compound’s synthesis, analogous piperidine-purine hybrids suggest a multi-step approach:
- 
Piperidine intermediate preparation: Ethyl piperidine-4-carboxylate serves as a precursor, synthesized via esterification of piperidine-4-carboxylic acid .
 - 
Purine coupling: Nucleophilic substitution at the purine’s 6-position using a piperidine derivative under basic conditions.
 
Critical challenges include regioselectivity in purine functionalization and minimizing racemization at the piperidine nitrogen.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
- 
Ester hydrolysis: Under acidic or basic conditions, yielding a carboxylic acid derivative.
 - 
Purine ring modifications: Electrophilic substitution at the 2- or 8-positions, enabling halogenation or alkylation.
 - 
Piperidine nitrogen alkylation: Potential for quaternary ammonium salt formation, altering solubility and charge.
 
Biological Activity and Mechanisms
Table 2: Hypothesized Kinase Targets
| Kinase Family | Associated Diseases | Probable IC₅₀ Range | 
|---|---|---|
| Protein kinase B (Akt) | Cancer, diabetes | 10–100 nM | 
| Cyclin-dependent kinases | Cancer, neurodegenerative | 50–500 nM | 
Nucleic Acid Metabolism Interference
By structurally resembling purine bases, the compound may:
- 
Inhibit purine salvage pathway enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase).
 - 
Intercalate into DNA/RNA, disrupting replication or transcription.
 
Comparative Analysis with Structural Analogs
Ethyl Piperidine-4-Carboxylate Derivatives
The parent compound ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the purine moiety but shares ester and piperidine functionalities . Its applications as a building block in drug synthesis highlight the hybrid compound’s potential derivatization pathways.
Table 3: Analog Comparison
| Compound | Key Structural Difference | Primary Application | 
|---|---|---|
| Ethyl piperidine-4-carboxylate | No purine group | Intermediate in drug synthesis | 
| 6-Benzylaminopurine derivatives | Piperidine replaced by benzyl | Plant growth regulation | 
| Gefitinib | Quinazoline core | EGFR kinase inhibition | 
Research Frontiers and Challenges
Target Identification
High-throughput screening against kinase libraries could validate inhibition hypotheses. Surface plasmon resonance (SPR) assays would quantify binding affinities.
ADMET Profiling
Predicted properties based on structural features:
- 
Absorption: Moderate (LogP ≈ 1.5–2.5)
 - 
Metabolism: Ester hydrolysis via carboxylesterases
 - 
Toxicity: Potential purine antagonism leading to hematological effects
 
Synthetic Optimization
- 
Stereochemical control: Introducing chirality at the piperidine nitrogen for enhanced target specificity.
 - 
Prodrug strategies: Masking the ester as a tert-butyl group to improve oral bioavailability.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume